Ethyl 3-methoxy-2-butenoate

Description

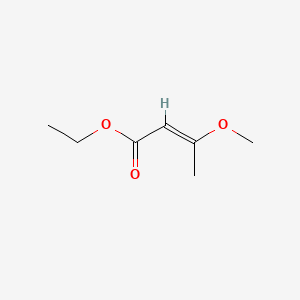

Chemical Structure: Ethyl 3-methoxy-2-butenoate (CAS: 3510-99-4) is an α,β-unsaturated ester characterized by a methoxy group at the third carbon and an ethyl ester moiety at the terminal position. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. Applications: This compound is primarily utilized in organic synthesis as a building block for heterocyclic compounds (e.g., imidazoles and oxazoloquinolines) and as an intermediate in pharmaceutical and agrochemical research .

Structure

3D Structure

Properties

CAS No. |

22157-27-3 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethyl (E)-3-methoxybut-2-enoate |

InChI |

InChI=1S/C7H12O3/c1-4-10-7(8)5-6(2)9-3/h5H,4H2,1-3H3/b6-5+ |

InChI Key |

LAPXQIPANPGXCP-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/OC |

Canonical SMILES |

CCOC(=O)C=C(C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methoxybut-2-enoate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation with methanol to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of ethyl 3-methoxybut-2-enoate typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methoxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

Ethyl 3-methoxybut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methoxybut-2-enoate involves its interaction with various molecular targets. The α,β-unsaturated ester moiety allows the compound to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the double bond. This reactivity is exploited in various synthetic transformations and biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with ethyl 3-methoxy-2-butenoate, enabling comparative analysis of their physicochemical properties, stability, and applications.

2.1 Mthis compound (CAS: 22157-30-8)

- Structure : Differs only in the ester group (methyl instead of ethyl).

- Key Properties: Molecular weight: 130.14 g/mol (lower than ethyl analog due to smaller ester group). Isomerization Stability: NMR studies reveal that the (Z)-isomer of mthis compound isomerizes to the (E)-isomer over time in CDCl₃ at room temperature, with only a small amount of (E)-isomer detected after 3 days . This suggests greater steric hindrance in ethyl derivatives may slow isomerization.

- Applications : Used in synthetic chemistry but less commercially available (only 2 suppliers listed vs. 4 for the ethyl analog) .

2.2 Ethyl Pyruvate (CAS: 617-35-6)

- Structure: Contains a keto group (C=O) adjacent to the ester, unlike the α,β-unsaturated system in this compound.

- Key Properties: Molecular weight: 116.11 g/mol (simpler structure). Reactivity: The keto group enhances electrophilicity, making ethyl pyruvate more reactive in nucleophilic additions compared to the conjugated enoate system of this compound.

- Applications : Widely studied for anti-inflammatory and antioxidant properties in biomedical research .

2.3 Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)

- Structure : Aromatic ester with a methoxy group on a benzene ring.

- Key Properties: Molecular weight: 180.20 g/mol (higher due to aromaticity). Solubility: Soluble in ethanol, similar to this compound, but the aromatic ring increases hydrophobicity. Stability: Less prone to isomerization due to rigid aromatic structure.

2.4 Ethyl 3-Ethoxy-2-Butenoate (CAS: 998-91-4)

- Structure : Ethoxy substituent replaces the methoxy group.

- Key Properties :

- Molecular weight: 158.20 g/mol (higher due to longer alkoxy chain).

- Electronic Effects : The ethoxy group may reduce electron-withdrawing effects compared to methoxy, altering reactivity in conjugate addition reactions.

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: this compound is favored over its methyl analog in industrial settings due to better stability and commercial availability. Its α,β-unsaturated structure enables participation in cycloaddition and annulation reactions, as seen in the synthesis of imidazole derivatives .

- Regulatory Status: Ethyl 2-methoxybenzoate’s approval for food use contrasts with the lack of regulatory data for this compound, indicating divergent safety profiles .

- Structural Insights : Replacement of methoxy with ethoxy groups increases lipophilicity but may reduce reactivity, highlighting trade-offs in molecular design .

Biological Activity

Ethyl 3-methoxy-2-butenoate, a compound with the chemical formula C₇H₁₄O₃, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, including its antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an α,β-unsaturated ester characterized by a double bond between the second and third carbon atoms of the butenoate chain. Its structural formula can be represented as follows:

This structure allows it to participate in Michael addition reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, one study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It has been shown to inhibit the growth of Candida species, which are significant pathogens in immunocompromised patients. The compound's mechanism appears to involve disruption of fungal cell membrane integrity .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through Michael addition reactions. This reactivity allows it to interact with nucleophiles, leading to modifications in target biomolecules. The compound's interaction with specific enzymes or receptors is still under investigation but is believed to involve alterations in metabolic pathways that contribute to its antimicrobial and antifungal effects .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents .

- Mechanistic Insights : Another research highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for its pathogenicity. This finding suggests that this compound may not only act as a bacteriostatic agent but also as a biofilm disruptor .

- Synthetic Applications : this compound is also used as a precursor in synthesizing various bioactive compounds, including heterocycles known for their therapeutic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.